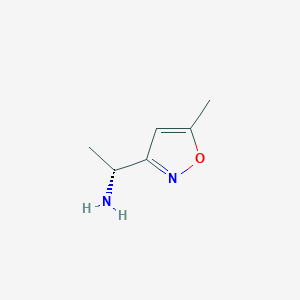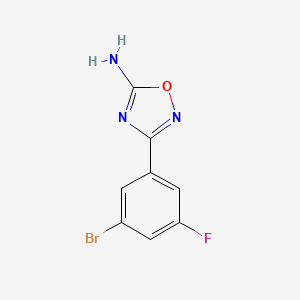-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736371.png)
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl and fluoro groups, connected through a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Synthesis of 1-ethyl-5-fluoro-1H-pyrazole
Starting Materials: Ethyl hydrazine and 2,3,4,5-tetrafluorobenzaldehyde.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions for 6 hours.
Product Isolation: The product is isolated by distillation and purified by recrystallization.
-
Synthesis of 1-(2-methylpropyl)-1H-pyrazole
Starting Materials: Isobutyl hydrazine and acetylacetone.
Reaction Conditions: The reaction is performed in acetic acid at 80°C for 4 hours.
Product Isolation: The product is extracted with ethyl acetate and purified by column chromatography.
-
Formation of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine
Starting Materials: 1-ethyl-5-fluoro-1H-pyrazole and 1-(2-methylpropyl)-1H-pyrazole.
Reaction Conditions: The two pyrazole derivatives are reacted in the presence of formaldehyde and ammonium chloride in methanol at room temperature for 12 hours.
Product Isolation: The final product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
The industrial production of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves large-scale synthesis using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: The reaction is carried out in an aqueous medium at room temperature.
Products: Oxidation of the alkyl groups leads to the formation of carboxylic acids.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: The reaction is performed in anhydrous ethanol at 0°C.
Products: Reduction of the fluoro group results in the formation of the corresponding hydroxy derivative.
-
Substitution
Reagents: Halogenating agents such as bromine or chlorine.
Conditions: The reaction is conducted in the presence of a catalyst like iron(III) chloride at 50°C.
Products: Substitution of the fluoro group with other halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Bromine, chlorine.
Catalysts: Iron(III) chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound is used as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.
Material Science: It is employed in the synthesis of novel polymers with unique properties.
Biology
Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes, making it valuable in biochemical studies.
Protein Labeling: It is used in the labeling of proteins for imaging and tracking purposes.
Medicine
Drug Development: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Diagnostic Imaging: It is utilized in the development of imaging agents for diagnostic purposes.
Industry
Agriculture: The compound is used in the formulation of pesticides and herbicides.
Pharmaceuticals: It is employed in the synthesis of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular pathways. In the case of receptor interaction, the compound modulates receptor activity, influencing signal transduction and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-ethyl-5-fluoro-1H-pyrazole
- 1-(2-methylpropyl)-1H-pyrazole
- 1-ethyl-3-methyl-1H-pyrazole
Uniqueness
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. The presence of both fluoro and alkyl groups enhances its reactivity and interaction with molecular targets, making it a versatile compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H22FN5 |
|---|---|
Molekulargewicht |
279.36 g/mol |
IUPAC-Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C14H22FN5/c1-4-20-14(15)12(8-17-20)7-16-9-13-5-6-19(18-13)10-11(2)3/h5-6,8,11,16H,4,7,9-10H2,1-3H3 |
InChI-Schlüssel |
XXZOEHNRNAILFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C=N1)CNCC2=NN(C=C2)CC(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-cyano-3-(dimethylamino)-N'-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide](/img/structure/B11736292.png)
![1,4-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11736310.png)

![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736316.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11736321.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736323.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736324.png)
![1-(2,2-difluoroethyl)-N-{[4-(dimethylamino)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736325.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11736331.png)


![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736361.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11736369.png)
![2-(4-{[(4-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11736376.png)
